molecular formula C15H20N2O3 B12120865 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid

Cat. No.: B12120865
M. Wt: 276.33 g/mol
InChI Key: GEWUGTHXPXUDBE-UHFFFAOYSA-N
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Description

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nucleophilic Addition: Piperidine reacts with 4-methylphenyl isocyanate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{[(3-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid
  • 1-{[(4-Methylphenyl)sulfonyl]methyl}piperidine-4-carboxylic acid

Comparison: 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H20N2O3/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(7-9-17)15(19)20/h2-5,12H,6-10H2,1H3,(H,16,18)(H,19,20)

InChI Key

GEWUGTHXPXUDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O

Origin of Product

United States

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